(S)-(+)-S-Methyl-S-phenylsulfoximine

Catalog No.
S1486575
CAS No.
33903-50-3
M.F
C7H9NOS
M. Wt
155.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-S-Methyl-S-phenylsulfoximine

CAS Number

33903-50-3

Product Name

(S)-(+)-S-Methyl-S-phenylsulfoximine

IUPAC Name

imino-methyl-oxo-phenyl-λ6-sulfane

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

InChI

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1

InChI Key

YFYIDTVGWCYSEO-JTQLQIEISA-N

SMILES

CS(=N)(=O)C1=CC=CC=C1

Synonyms

[S(S)]-S-Methyl-S-phenylsulfoximine; (S)-S-Methyl-S-phenylsulfoximine;

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1

Isomeric SMILES

C[S@](=N)(=O)C1=CC=CC=C1

Asymmetric Catalysis:

(S)-(+)-S-Methyl-S-phenylsulfoximine serves as a valuable chiral ligand in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. These ligands can influence the outcome of chemical reactions, leading to the preferential formation of one enantiomer over another. Studies have shown the effectiveness of (S)-(+)-S-Methyl-S-phenylsulfoximine in various asymmetric reactions, including:

  • Aldol reactions:
  • Diels-Alder reactions:
  • Hydrogenation reactions:

The success of (S)-(+)-S-Methyl-S-phenylsulfoximine in these reactions stems from its ability to interact with metal catalysts and control the reaction pathway, ultimately leading to the desired enantiopure product.

Medicinal Chemistry:

Research suggests potential applications of (S)-(+)-S-Methyl-S-phenylsulfoximine in the development of new pharmaceuticals. Studies have explored its:

  • Antibacterial activity:
  • Inhibition of enzymes:

(S)-(+)-S-Methyl-S-phenylsulfoximine is a chiral sulfoximine compound with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol. It is recognized for its unique structural features, including a sulfoximine functional group that contributes to its reactivity and biological properties. The compound is often utilized as a chiral ligand in asymmetric synthesis, enhancing the selectivity of various

  • Asymmetric Catalysis: It acts as a chiral ligand in transition metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products.
  • Nucleophilic Reactions: The sulfoximine moiety can undergo nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.
  • Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, altering its functional groups and properties .

Research indicates that (S)-(+)-S-Methyl-S-phenylsulfoximine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes, contributing to its role in medicinal chemistry. Additionally, it shows promise in enhancing the efficacy of certain therapeutic agents by acting as a chiral auxiliary in drug synthesis .

The synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine can be achieved through various methods:

  • Chiral Pool Synthesis: Using naturally occurring chiral compounds as starting materials.
  • Enantioselective Synthesis: Employing specific catalysts or reagents that favor the formation of one enantiomer over another.
  • Reactions with Sulfur Compounds: Combining methylating agents with phenylsulfinyl compounds under controlled conditions to yield the desired sulfoximine .

(S)-(+)-S-Methyl-S-phenylsulfoximine finds applications across multiple fields:

  • Asymmetric Synthesis: Used extensively as a chiral ligand in organic synthesis to produce enantiomerically pure compounds.
  • Pharmaceutical Development: Its role as a chiral auxiliary aids in the development of new drugs with improved efficacy and reduced side effects.
  • Biochemical Research: Employed in proteomics and other biochemical studies to explore enzyme interactions and mechanisms .

Interaction studies involving (S)-(+)-S-Methyl-S-phenylsulfoximine have revealed its capacity to bind selectively to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, investigations into its interactions with enzymes have shown that it can modulate enzyme activity, which is valuable for drug design and development .

(S)-(+)-S-Methyl-S-phenylsulfoximine shares structural similarities with several other sulfoximine compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
(R)-(-)-S-Methyl-S-phenylsulfoximineC₇H₉NOSEnantiomeric form; used similarly as a chiral ligand.
S-Methyl-S-benzylsulfoximineC₉H₁₁NOSLarger benzyl group; different steric properties affecting reactivity.
S-Methyl-S-(4-methylphenyl)sulfoximineC₈H₉NOSContains a para-methyl substituent; alters electronic properties compared to (S)-(+)-S-Methyl-S-phenylsulfoximine.

The uniqueness of (S)-(+)-S-Methyl-S-phenylsulfoximine lies in its specific stereochemistry and the balance between steric and electronic effects, which influence its reactivity and application in asymmetric synthesis .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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